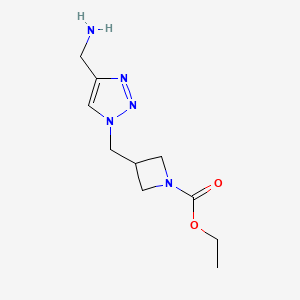

ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

描述

属性

IUPAC Name |

ethyl 3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2/c1-2-17-10(16)14-4-8(5-14)6-15-7-9(3-11)12-13-15/h7-8H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNCTAGODGKBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C1)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Azetidine-1-carboxylate Intermediate

- Commercially available or synthesized ethyl azetidine-1-carboxylate derivatives serve as the starting scaffold.

- Functionalization at the 3-position is achieved by introducing a chloromethyl or bromomethyl group via halomethylation reactions or by oxidation of hydroxymethyl azetidine derivatives.

- Protection of the azetidine nitrogen (if needed) can be done using Boc or other carbamate protecting groups to control reactivity during subsequent steps.

Formation of 1,2,3-Triazole with Aminomethyl Substitution

- The 1,2,3-triazole ring is formed via CuAAC between an azide and an alkyne. For example, 4-azidomethyl-substituted precursors react with terminal alkynes under copper sulfate/sodium ascorbate catalysis in aqueous or mixed solvents at mild temperatures (e.g., 24 h at 80 °C).

- The aminomethyl group at the 4-position of the triazole can be introduced by reduction of a nitrile or azide precursor using catalytic hydrogenation or lithium aluminum hydride (LAH) or its deuterated analogs for isotopic labeling.

- The reduction step may require optimization of solvent systems (e.g., MeOH/DMF with trifluoroacetic acid) to achieve complete conversion, as incomplete reduction has been reported under standard hydrogenation conditions.

Coupling of Triazole to Azetidine

- The triazole intermediate bearing the aminomethyl group is coupled to the azetidine carboxylate derivative via nucleophilic substitution or reductive amination.

- For nucleophilic substitution, the azetidine bearing a halomethyl group reacts with the aminomethyl-triazole under basic conditions (e.g., triethylamine) and heating (e.g., 18 h) to afford the methylene-linked product in moderate yields (~40% over two steps).

- Reductive amination can also be employed using sodium triacetoxyborohydride with the azetidine aldehyde and the triazole amine to form the methylene bridge.

Research Findings and Optimization

- The water solubility of the 4-triazole-benzyl amine intermediates allows their direct use in subsequent coupling steps without purification, streamlining the synthesis process.

- The use of TFA and mixed solvent systems (MeOH/DMF) significantly improves the nitrile reduction step, which is crucial for obtaining the aminomethyl-substituted triazole intermediate.

- Catalysts such as Pd/C under hydrogen atmosphere have limited efficacy for nitrile reduction unless reaction conditions are modified.

- The overall synthetic sequence can be completed in moderate yields (~40%) over the key coupling steps.

- Deuterated analogs of the compound have been prepared by using lithium aluminum deuteride for reduction and deuterated boronic acid derivatives for coupling, demonstrating the method's adaptability for isotopic labeling.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Halomethylation/Functionalization | Ethyl azetidine-1-carboxylate | Halomethylating agents (e.g., CH2O + HCl) | Standard halomethylation conditions | Not specified | Prepares reactive site at 3-position |

| 2 | CuAAC (click chemistry) | Azide + Terminal alkyne | CuSO4, Sodium ascorbate | 24 h, 80 °C, DMSO/H2O | High | Forms 1,2,3-triazole ring |

| 3 | Reduction of nitrile/azide | Triazole nitrile or azide intermediate | LiAlH4 or Pd/C + H2 + TFA/MeOH/DMF | Room temp to reflux, several hours | Moderate (~40%) | Critical for aminomethyl group introduction |

| 4 | Coupling (nucleophilic substitution or reductive amination) | Azetidine halomethyl + aminomethyl-triazole | Et3N or NaBH(OAc)3 | Heating, 18 h | Moderate (~40%) | Forms final methylene-linked product |

Additional Notes

- The preparation methods described are consistent with advanced medicinal chemistry protocols for heterocyclic compound synthesis and have been validated in peer-reviewed research.

- The synthetic route is modular, allowing for variation in substituents on the triazole or azetidine rings to generate analogs for structure-activity relationship studies.

- The process benefits from the high regioselectivity and mild conditions of CuAAC, which is widely regarded as a reliable method for constructing 1,2,3-triazole rings.

化学反应分析

Types of Reactions

Ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the azetidine ring into other functionalized derivatives.

Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized azetidines.

科学研究应用

Ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate has several scientific research applications:

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

作用机制

The mechanism of action of ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate involves its interaction with molecular targets through its azetidine and triazole rings. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

tert-Butyl 3-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride (C₁₁H₂₀ClN₅O₂, MW: 289.76 g/mol): Differs in the ester group (tert-butyl vs. ethyl) and exists as a hydrochloride salt. Labeled as a "versatile small molecule scaffold," indicating utility in fragment-based drug discovery .

3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}-N-(3-methoxypropyl)pyrrolidine-1-carboxamide (C₁₉H₂₇N₅O₃, MW: 373.45 g/mol): Replaces azetidine with pyrrolidine (a five-membered ring), increasing conformational flexibility. Likely used in high-throughput screening due to its balanced polarity and molecular weight .

(3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}azetidin-1-yl)(cyclopentyl)methanone: Features a cyclopentyl methanone group, which may improve membrane permeability via lipophilic interactions. The benzyloxymethyl substituent on the triazole contrasts with the aminomethyl group in the target compound, altering electronic and solubility profiles .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | Solubility (Aqueous) |

|---|---|---|---|---|---|

| Ethyl 3-((4-(aminomethyl)-1H-triazol-1-yl)methyl)azetidine-1-carboxylate | C₉H₁₆N₅O₂ | ~242.26 | Ethyl ester, aminomethyl-triazole, azetidine | ~0.5 | Moderate |

| tert-Butyl analogue (hydrochloride salt) | C₁₁H₂₀ClN₅O₂ | 289.76 | tert-Butyl ester, hydrochloride salt | ~1.2 | Low (salt improves) |

| Pyrrolidine carboxamide derivative | C₁₉H₂₇N₅O₃ | 373.45 | Benzyloxymethyl, methoxypropyl carboxamide | ~2.0 | Low |

- Aminomethyl vs. Benzyloxymethyl: The aminomethyl group in the target compound enhances aqueous solubility and hydrogen-bond donor capacity, whereas benzyloxymethyl increases lipophilicity (higher LogP) .

- Azetidine vs.

Research Findings and Trends

- Triazole-Azetidine Hybrids : These compounds are increasingly explored as kinase inhibitors (e.g., targeting EGFR or CDK2) due to their ability to occupy hydrophobic pockets while engaging polar active-site residues .

- Salt Forms : Hydrochloride salts (e.g., tert-butyl analogue) improve crystallinity and solubility, critical for structural studies and formulation .

- SAR Insights: Minor substituent changes (e.g., ethyl to tert-butyl) significantly alter bioavailability. For instance, the tert-butyl analogue’s higher LogP may enhance blood-brain barrier penetration but require formulation adjustments .

生物活性

Ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article presents a detailed examination of the biological activities associated with this compound, supported by relevant studies and data.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various pathogens. Studies indicate that similar compounds exhibit activity against bacteria and fungi, primarily through inhibition of cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Research has shown that triazole-based compounds can inhibit the proliferation of cancer cells. For instance, derivatives have demonstrated cytotoxic effects in vitro against several cancer cell lines. A study reported that triazole compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals such as the PI3K/Akt pathway .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymes : Triazoles are known to inhibit enzymes like cytochrome P450, affecting the metabolism of various substrates.

- Disruption of Nucleic Acid Synthesis : The compound may interfere with DNA/RNA synthesis in microbial cells.

Research Findings and Case Studies

Case Study: Anticancer Activity

A specific study evaluated a series of triazole derivatives similar to this compound for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells), with mechanisms involving apoptosis induction and cell cycle arrest .

常见问题

Q. What are the common synthetic routes for ethyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves two key steps:

- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole ring. For example, reacting propargylamine with an azide-containing precursor under CuSO₄·5H₂O/sodium ascorbate conditions .

- Azetidine Functionalization : Coupling the triazole-aminomethyl group to the azetidine ring via nucleophilic substitution or reductive amination. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for minimizing side products .

Optimization requires monitoring by TLC or HPLC and adjusting catalyst loading (e.g., 5–10 mol% Cu(I)) to improve yield (>70%) and purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of azetidine (δ ~3.5–4.0 ppm for N-CH₂), triazole (δ ~7.5–8.0 ppm), and ester carbonyl (δ ~170 ppm in ¹³C) .

- HRMS : Verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₆N₆O₂: 260.1254) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Pre-solubilize in DMSO (<10% v/v) for biological assays to avoid precipitation .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis. Monitor degradation via LC-MS over 72 hours in buffer (pH 7.4) .

Advanced Research Questions

Q. How does the stereoelectronic profile of the azetidine-triazole scaffold influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like kinases or GPCRs. The rigid azetidine ring and triazole’s dipole moment enhance π-π stacking and hydrogen bonding .

- SAR Studies : Compare analogues by substituting the aminomethyl group (e.g., bulkier substituents reduce solubility but increase target selectivity) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends. For example, discrepancies in IC₅₀ values may arise from cell line variability (e.g., HEK293 vs. HeLa) .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be systematically improved?

- Methodological Answer :

- Prodrug Design : Replace the ethyl ester with a tert-butyl ester to slow hepatic esterase-mediated hydrolysis .

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Introduce methyl groups to the azetidine ring to block CYP3A4 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。